molecular formula C18H18FN3O2S B2510128 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-11-3

6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

カタログ番号: B2510128
CAS番号: 852134-11-3
分子量: 359.42
InChIキー: BVJILOZCSDDZIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is heavily implicated in the pathogenesis of neurological disorders, most notably Alzheimer's disease, where hyperphosphorylated tau protein forms neurofibrillary tangles, a key pathological hallmark. By selectively inhibiting GSK-3β, this compound provides researchers with a powerful tool to probe the intricate signaling pathways involved in tau phosphorylation and neuronal survival. The research value of this inhibitor extends to investigating molecular mechanisms underlying other conditions linked to GSK-3β, such as bipolar disorder, certain cancers, and diabetes. Its well-defined chemical structure and mechanism of action make it an essential pharmacological agent for validating GSK-3β as a therapeutic target in vitro and in vivo, facilitating the development of novel treatment strategies for neurodegenerative and other diseases.

特性

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-11-16(17(23)20-9-14-3-2-8-24-14)25-18-21-15(10-22(11)18)12-4-6-13(19)7-5-12/h4-7,10,14H,2-3,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJILOZCSDDZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction for formylation, followed by cyclization and subsequent functional group modifications . The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (POCl3) to a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures (0–5°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as promising anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, compounds similar to this structure have shown inhibition of focal adhesion kinase (FAK), which is overexpressed in several cancers including mesothelioma. Inhibition of FAK has been correlated with reduced tumor growth and metastasis .

Case Study:
A study investigating a series of imidazo[2,1-b][1,3]thiazole compounds demonstrated significant cytotoxic effects with IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines. These findings suggest that modifications to the imidazo[2,1-b][1,3]thiazole scaffold can enhance anticancer activity, indicating a potential pathway for developing new cancer therapies .

Antitubercular Activity

The search for new antimycobacterial agents has led to the exploration of imidazo[2,1-b][1,3]thiazole derivatives. Compounds similar to the one discussed have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.

Results:
In vitro studies have shown that certain derivatives exhibit selective inhibition against Mycobacterium tuberculosis with IC50 values as low as 2.32 μM while demonstrating minimal toxicity towards human lung fibroblast cells (MRC-5). This selectivity is crucial for developing effective treatments for tuberculosis without harming host cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of imidazo[2,1-b][1,3]thiazole compounds is vital for optimizing their pharmacological properties. The introduction of various substituents on the thiazole ring can significantly influence biological activity.

Key Findings:

  • Substituents such as fluorophenyl groups enhance the potency of these compounds against cancer cells.
  • Modifications like oxolane rings improve solubility and bioavailability.
  • The presence of specific functional groups can lead to enhanced interactions with biological targets, increasing efficacy while reducing side effects .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTargetIC50 (μM)Reference
Imidazo Derivative AAnticancerFAK0.59
Imidazo Derivative BAntitubercularMycobacterium tuberculosis2.32
Imidazo Derivative CAnticancerMesothelioma2.81

作用機序

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It has been shown to induce mitochondrial membrane depolarization, activate caspases, and ultimately lead to apoptosis in cancer cells . Molecular docking studies have confirmed its binding affinity to DNA and caspase-3, suggesting its role in disrupting cellular processes .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the carboxamide substituent (R-group) and modifications to the core heterocycle. Key examples include:

Analogs with Modified R-Groups
  • N-[(Furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (F0650-0060): Replaces the oxolan-2-ylmethyl group with a furan-2-ylmethyl substituent.
  • 6-(4-Fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide : Features a 3-methoxyphenyl group, which enhances solubility due to the methoxy group’s polarity. However, this group may increase metabolic clearance via demethylation .
  • Park et al. Derivatives: Compounds such as 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazoles exhibit antiproliferative activity against melanoma cells (IC₅₀: 0.5–5 μM). The pyrimidinyl substituent at position 5 enhances kinase (B-RAF) inhibition, demonstrating the impact of positional modifications .
Core-Modified Analogs
  • 2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazinecarbothioamide (4d) : Incorporates a hydrazinecarbothioamide side chain, showing acetylcholinesterase inhibitory activity (IC₅₀: 2.8 μM). The thioamide group and cyclohexyl substituent improve target engagement via hydrophobic interactions .

Structural and Conformational Insights

  • Isostructural Fluorophenyl Derivatives : describes isostructural compounds (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole)) crystallizing in triclinic symmetry. The fluorophenyl groups adopt planar conformations, except for one oriented perpendicularly, suggesting conformational flexibility that may influence binding to hydrophobic pockets .
  • Tautomeric Forms : Triazole-thione derivatives (e.g., compounds 7–9 in ) exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands). This tautomerism stabilizes hydrogen-bonding networks, a feature relevant to the target compound’s carboxamide group .

生物活性

The compound 6-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O2SC_{16}H_{18}FN_3O_2S, with a molecular weight of approximately 335.39 g/mol. The structure features a fluorophenyl group and an oxolane moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions.
  • Substitution reactions to introduce the 4-fluorophenyl and oxolane groups.

Antimicrobial Activity

Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. In particular:

  • Antitubercular Activity : Compounds similar to the target compound have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Antibacterial and Antifungal Activity : Studies have reported that certain derivatives possess strong activity against various bacterial strains and fungi, highlighting their potential as broad-spectrum antimicrobial agents .

Anticancer Potential

Imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation.
  • Case Studies : In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines while exhibiting low toxicity towards normal cells .

Anti-inflammatory Effects

Research indicates that compounds in this class may also exhibit anti-inflammatory properties. They could potentially inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is highly dependent on their structural components:

  • Fluorophenyl Substitution : The presence of a fluorine atom in the phenyl ring has been shown to enhance bioactivity by improving binding affinity to target proteins.
  • Oxolane Moiety : This group contributes to solubility and bioavailability, making it a favorable modification in drug design.

Research Findings and Data Tables

Activity Type Compound MIC (μg/mL) Reference
Antitubercular6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-yl)methyl imidazo[2,1-b][1,3]thiazole3.125
AnticancerVarious imidazo derivativesVaries
Antibacterial6-(4-fluorophenyl) derivativesVaries

Q & A

Q. Basic

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, oxolane protons at δ 3.5–4.2 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .

Q. Advanced

  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., planarity of the imidazo[2,1-b]thiazole core and dihedral angles of substituents) .
  • High-resolution mass spectrometry (HRMS) : Differentiates isobaric fragments in complex synthetic mixtures .

How do structural modifications (e.g., fluorophenyl, oxolane groups) influence biological activity?

Q. Advanced

  • Fluorophenyl moiety : Enhances lipophilicity (logP) and target binding via fluorine’s electronegativity, as seen in acetylcholinesterase inhibition studies (IC₅₀ < 10 µM in related compounds) .
  • Oxolane methyl group : Improves solubility and metabolic stability by reducing cytochrome P450-mediated oxidation .
  • SAR studies : Trifluoromethyl or methoxy substituents on the phenyl ring increase antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus) but may reduce selectivity .

How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Q. Advanced

  • Assay standardization : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) significantly impact results. Validate protocols using positive controls (e.g., donepezil for acetylcholinesterase assays) .
  • Dosage optimization : Nonlinear dose-response curves may arise from solubility limits (use DMSO ≤ 0.1% v/v) or off-target effects at high concentrations .
  • Data normalization : Report activities relative to internal standards to minimize inter-lab variability .

What computational tools are recommended for predicting pharmacokinetic properties?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Models interactions with targets like kinases or GPCRs, highlighting key residues (e.g., hydrogen bonds with Thr83 in EGFR) .
  • ADMET prediction (SwissADME) : Estimates bioavailability (%F = 65–80), blood-brain barrier penetration (logBB = -1.2), and hepatotoxicity risks .
  • MD simulations (GROMACS) : Assesses conformational stability in physiological conditions (e.g., RMSD < 2 Å over 100 ns) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with solvent/antisolvent precipitation for >10 g batches .
  • Thermal safety : Exothermic reactions (e.g., cyclization steps) require controlled addition rates and real-time calorimetry monitoring .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF < 880 ppm) .

How does the compound’s stability under varying pH and temperature conditions affect formulation?

Q. Advanced

  • pH stability : Degrades rapidly at pH < 3 (gastric conditions) via amide hydrolysis; enteric coating recommended for oral delivery .
  • Thermal degradation : Store at -20°C in amber vials to prevent photodegradation (t₁/₂ = 14 days at 25°C vs. 6 months at -20°C) .
  • Excipient compatibility : Use lactose or mannitol as stabilizers; avoid polyvinylpyrrolidone (causes aggregation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。